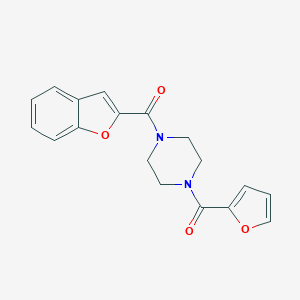![molecular formula C13H17N3O B252025 3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone, commonly known as DMQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMQ belongs to the class of quinazolinone compounds and has shown promising results in various research studies.
Wissenschaftliche Forschungsanwendungen
DMQ has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antifungal properties. DMQ has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Wirkmechanismus
DMQ exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase I and II, which are involved in DNA replication and repair. DMQ also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, DMQ has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
DMQ has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. DMQ has been found to reduce inflammation by inhibiting the production of inflammatory mediators. It also modulates the activity of various neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMQ is a synthetic compound that can be easily synthesized in the lab. It has been found to be relatively stable and has a long shelf life. However, DMQ is highly toxic and requires careful handling. It also has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
DMQ has shown promising results in various research studies, and there is a need for further investigation to explore its potential therapeutic applications. Some future directions that can be explored include:
1. Developing DMQ derivatives with improved solubility and bioavailability.
2. Investigating the potential of DMQ in the treatment of neurodegenerative diseases.
3. Exploring the potential of DMQ in combination with other drugs for the treatment of cancer.
4. Investigating the potential of DMQ in the treatment of viral infections.
5. Investigating the potential of DMQ in the treatment of autoimmune diseases.
Conclusion:
DMQ is a synthetic compound that has shown promising results in various research studies. It possesses antitumor, anti-inflammatory, and antifungal properties and has potential therapeutic applications in the treatment of various diseases. DMQ exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins and modulating the activity of neurotransmitters. While DMQ has some limitations, such as its toxicity and poor solubility, it is a promising compound that warrants further investigation.
Synthesemethoden
DMQ can be synthesized using a simple one-pot reaction that involves the reaction of 2-aminobenzamide with 3-dimethylaminopropylamine in the presence of acetic acid and acetic anhydride. The reaction yields DMQ as a white solid that can be purified using column chromatography.
Eigenschaften
Molekularformel |
C13H17N3O |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C13H17N3O/c1-15(2)8-5-9-16-10-14-12-7-4-3-6-11(12)13(16)17/h3-4,6-7,10H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
UWELDGAVVGIHCS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C=NC2=CC=CC=C2C1=O |
Kanonische SMILES |
CN(C)CCCN1C=NC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251990.png)
![2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251991.png)
![2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251992.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252000.png)
![N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252001.png)